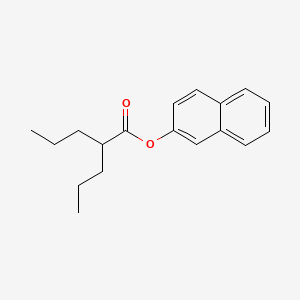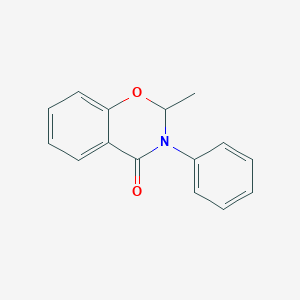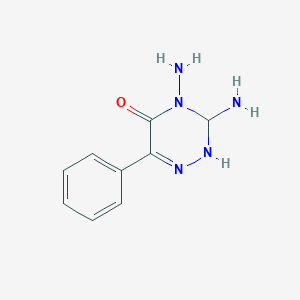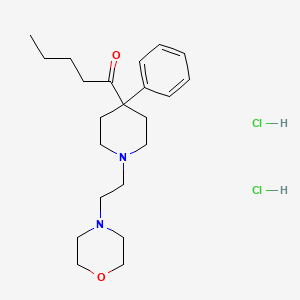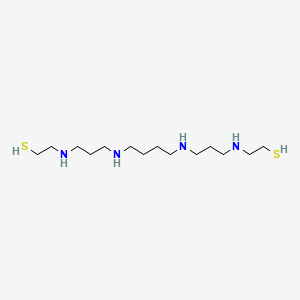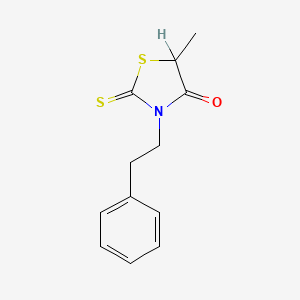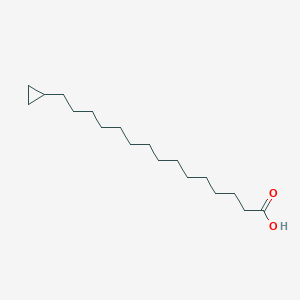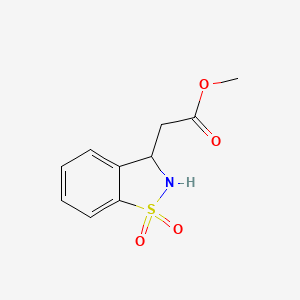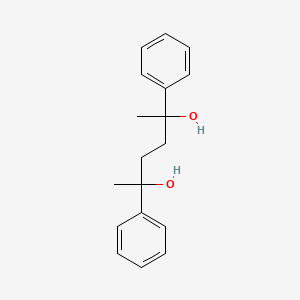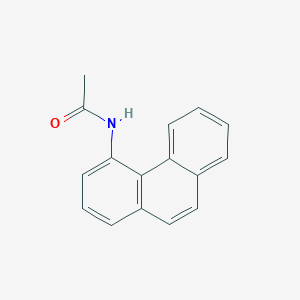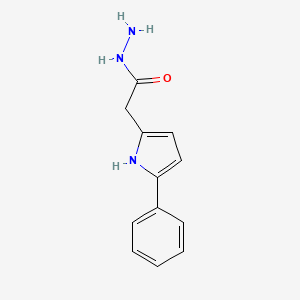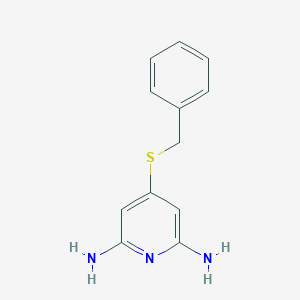
4-(Benzylsulfanyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfanyl)pyridine-2,6-diamine is an organic compound that features a pyridine ring substituted with benzylsulfanyl and diamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)pyridine-2,6-diamine typically involves the nucleophilic substitution of a pyridine derivative. One common method starts with 4-chloropyridine-2,6-diamine, which undergoes a substitution reaction with benzyl thiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfanyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzylsulfanyl)pyridine-2,6-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of materials with specific properties, such as corrosion inhibitors
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyridine: A simpler analog without the benzylsulfanyl group.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: Compounds with similar structures but different functional groups.
(S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A compound with a similar diamine functionality but a different core structure.
Uniqueness
4-(Benzylsulfanyl)pyridine-2,6-diamine is unique due to the presence of both benzylsulfanyl and diamine groups on the pyridine ring
Propriétés
Numéro CAS |
18960-92-4 |
|---|---|
Formule moléculaire |
C12H13N3S |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
4-benzylsulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3S/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H4,13,14,15) |
Clé InChI |
LTFCNVVIFOJGMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC(=NC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



